molecular formula C17H17N3O2S B5662247 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 328556-79-2

4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5662247
CAS No.: 328556-79-2
M. Wt: 327.4 g/mol
InChI Key: HDOHNPZUXROXCK-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The presence of the triazole ring, which contains three nitrogen atoms, makes this compound particularly interesting for various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate alkylating agent .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound is known to interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxy-phenyl)-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy and tolyloxymethyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-4-3-5-15(10-12)22-11-16-18-19-17(23)20(16)13-6-8-14(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHNPZUXROXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126844
Record name 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328556-79-2
Record name 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328556-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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